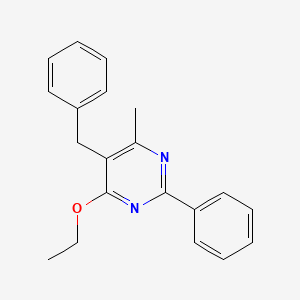
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as FMA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a broad range of biological activities.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In bacterial infections, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential neuroprotective effects against oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial protein synthesis by binding to the ribosome. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation by activating antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in animal models. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation, improve cognitive function, and reduce brain damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments, including its poor solubility in water and limited bioavailability in vivo. These limitations can be overcome by optimizing the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of research is to further investigate the mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in different disease models. Another area of research is to optimize the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide to improve its bioavailability and efficacy in vivo. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be modified to improve its pharmacological properties, such as solubility and selectivity. Finally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be tested in combination with other drugs to enhance its therapeutic effects and reduce its limitations.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-piperidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(13-9-10-5-4-8-16-10)12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVJSDYFWILINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4196046.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4196060.png)

![N-(4-methoxy-2,5-dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4196077.png)


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
![N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4196100.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4196105.png)
![methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate](/img/structure/B4196116.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196119.png)
amine hydrochloride](/img/structure/B4196144.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)